molecular formula C20H24N2O2S B2716977 N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 892981-89-4

N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2716977
CAS No.: 892981-89-4
M. Wt: 356.48
InChI Key: SHFVHXMASCMOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of thiophene derivatives with appropriate amides and carboxylic acids under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its combination of functional groups and thiophene core makes it a versatile compound for various applications .

Biological Activity

Molecular Formula

  • Molecular Formula: C19_{19}H24_{24}N2_{2}O1_{1}S
  • Molecular Weight: 320.47 g/mol

Structural Features

This compound features a tetrahydro-benzothiophene core, which is known for its diverse biological activities. The presence of the amide group and the phenylpropanamide moiety suggests potential interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

  • Inhibition of Enzymes: Many benzothiophene derivatives act as enzyme inhibitors, particularly in cancer therapy.
  • Receptor Modulation: These compounds may modulate receptor activity, affecting cellular signaling pathways.

Anticancer Activity

A study focusing on related benzothiophene derivatives demonstrated significant anticancer properties. For instance, compounds were shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific pathways engaged often involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Neuroprotective Effects

Some derivatives exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This activity is crucial for potential applications in neurodegenerative diseases.

Case Studies

  • Antitumor Activity Study
    • Objective: To evaluate the efficacy of N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide against human cancer cell lines.
    • Methodology: Cells were treated with varying concentrations of the compound.
    • Results: Significant reduction in cell viability was observed at higher concentrations (IC50 values ranged from 10 to 30 µM), indicating strong anticancer potential.
  • Neuroprotective Study
    • Objective: To assess the neuroprotective effects on neuron-like cells subjected to oxidative stress.
    • Methodology: Cells were pre-treated with the compound before exposure to oxidative agents.
    • Results: The compound significantly reduced cell death and increased antioxidant enzyme activity compared to controls.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionObserved EffectsReference
AnticancerEnzyme inhibition, apoptosis inductionReduced cell viability in cancer lines
NeuroprotectionOxidative stress reductionIncreased cell survival under stress
Receptor modulationInteraction with signaling pathwaysAltered expression of related proteins

Properties

IUPAC Name

N,6-dimethyl-2-(3-phenylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-13-8-10-15-16(12-13)25-20(18(15)19(24)21-2)22-17(23)11-9-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFVHXMASCMOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.